Bis(5-chloropyridin-2-yl)methanone
Description
Structure
2D Structure
Properties
CAS No. |
89544-38-7 |
|---|---|
Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
bis(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C11H6Cl2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H |
InChI Key |
CBGYUJLXQZUKJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)C(=O)C2=NC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Pyridine Chemistry
The pyridine (B92270) ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds, including many pharmaceuticals and agrochemicals. mdpi.com The introduction of halogen atoms, such as chlorine, onto the pyridine ring dramatically alters its electronic properties and provides a reactive handle for further chemical transformations.
Overview of the Methanone Core in Heterocyclic Systems
The methanone (B1245722) core is a feature in a number of biologically active compounds. For example, heterocyclic compounds containing a methanone group are being investigated for their potential as anticancer agents. nih.gov Furthermore, the discovery of a potent dual orexin (B13118510) receptor antagonist, which features a methanone core linking a piperidine (B6355638) and a phenyl-pyrimidine moiety, underscores the importance of this functional group in the design of new therapeutic agents. nih.gov The structural properties of molecules containing a methanone bridge, such as Bis(piperidin-1-yl)methanone, have also been a subject of study to understand their conformational preferences. nih.gov
Historical Development and Emerging Research Areas of Bis 5 Chloropyridin 2 Yl Methanone Analogues
Direct Synthesis Routes for this compound
Direct synthetic routes to this compound would ideally involve the coupling of two 5-chloropyridine units with a central carbonyl group in a single or a few straightforward steps.
Established Synthetic Pathways and Optimizations
While a specific, optimized protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of analogous di(pyridin-2-yl)methanones can be adapted. A common and effective method involves the oxidation of the corresponding methylene-bridged precursor, bis(5-chloropyridin-2-yl)methane.
The synthesis of the precursor, bis(5-chloropyridin-2-yl)methane, can be accomplished through the reaction of 2-lithiated 5-chloropyridine with a suitable one-carbon electrophile or by coupling reactions. Once obtained, the oxidation of the methylene (B1212753) bridge to a ketone is a critical step. Various oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation or degradation of the pyridine (B92270) rings.
| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Potassium permanganate (B83412) (KMnO₄) | Basic or neutral aqueous solution, heat | Readily available, cost-effective | Can lead to over-oxidation and ring cleavage |
| Chromium trioxide (CrO₃) | Acetic acid or pyridine, room temperature | High efficiency for similar substrates | Toxicity of chromium reagents |
| Selenium dioxide (SeO₂) | Dioxane, reflux | Selective for benzylic/allylic positions | Toxicity of selenium compounds |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/water, room temperature | Mild conditions, good yields for some systems | Stoichiometric amounts often required |
Optimization of this pathway would involve screening different oxidizing agents and reaction conditions to maximize the yield of this compound while minimizing the formation of byproducts. The electronic effect of the chloro-substituent on the pyridine ring would likely influence the reactivity of the methylene group.
Novel Catalytic Approaches in this compound Synthesis
Modern catalytic methods offer more efficient and greener alternatives for the synthesis of pyridin-2-yl-methanones. A particularly promising approach is the copper-catalyzed oxidation of C(sp³)-H bonds. This method allows for the direct conversion of pyridin-2-yl-methanes to the corresponding methanones using water as the oxygen source under mild conditions. mdpi.com
A potential catalytic cycle for the synthesis of this compound via this method would involve the following key steps:
Coordination of the copper catalyst to the pyridine nitrogen.
C-H activation at the methylene bridge.
Oxidation of the copper intermediate.
Reductive elimination to form the ketone and regenerate the catalyst.
This approach avoids the use of stoichiometric and often hazardous oxidizing agents, making it an attractive strategy for the synthesis of the target compound. Further research would be needed to determine the optimal copper catalyst, ligands, and reaction conditions for this specific substrate.
Precursor-Based Synthesis of this compound Analogues
The synthesis of analogues of this compound can be achieved by employing precursor-based strategies that allow for the introduction of various functional groups.
Utilization of Chloropyridine Building Blocks in Methanone (B1245722) Formation
A versatile precursor-based approach involves the use of readily available chloropyridine building blocks. A classic and reliable method is the Grignard reaction. pressbooks.publibretexts.orglibretexts.org For instance, the reaction of a Grignard reagent derived from 2-bromo-5-chloropyridine (B189627) with an ester such as ethyl 5-chloropicolinate would, after a second addition of the Grignard reagent and subsequent workup, yield a tertiary alcohol. Oxidation of this alcohol would then provide the desired methanone.
Formation of Grignard Reagent: 5-chloro-2-bromopyridine + Mg → 5-chloro-2-pyridylmagnesium bromide
Reaction with an Ester: 2 (5-chloro-2-pyridylmagnesium bromide) + Ethyl 5-chloropicolinate → Intermediate alkoxide
Acidic Workup and Oxidation: Intermediate alkoxide + H₃O⁺ → Bis(5-chloropyridin-2-yl)methanol Bis(5-chloropyridin-2-yl)methanol + Oxidizing agent (e.g., MnO₂) → this compound
Another powerful precursor-based method is palladium-catalyzed carbonylation. rsc.orgnih.govnih.gov This approach could involve the coupling of 2-bromo-5-chloropyridine with carbon monoxide and a suitable organometallic reagent derived from a second molecule of 5-chloropyridine. While highly effective, this method requires careful control of reaction conditions to achieve selective carbonylation and coupling.
Functionalization of Pyridine Rings in Bis(pyridyl)methanone Precursors
An alternative strategy for generating analogues involves the functionalization of pre-existing bis(pyridyl)methanone scaffolds. For example, di(pyridin-2-yl)methanone can be synthesized and subsequently halogenated. medchemexpress.com However, direct halogenation of the pyridine rings can lead to mixtures of regioisomers, making this approach less ideal for the specific synthesis of this compound. The directing effects of the carbonyl group and the pyridine nitrogen would need to be carefully considered to predict the outcome of such reactions.
A more controlled approach would involve the synthesis of a bis(pyridyl)methanone bearing activating or directing groups that can be later converted to the desired chloro-substituent.
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted compounds like this compound.
In precursor-based syntheses, the regioselectivity is largely determined by the starting materials. For instance, using 2-bromo-5-chloropyridine as a precursor ensures the chloro-substituent is at the desired 5-position.
When considering functionalization of a pre-existing bis(pyridyl)methanone, electrophilic aromatic substitution reactions would be governed by the combined directing effects of the carbonyl group (meta-directing) and the pyridine nitrogen (deactivating and meta-directing). This would likely lead to substitution at the 4- and 6-positions of the pyridine rings, making the synthesis of the 5-chloro derivative challenging via this route.
Therefore, the most reliable strategies for the chemo- and regioselective synthesis of this compound and its derivatives rely on the use of pre-functionalized building blocks where the position of the chloro-substituent is already defined.
| Synthetic Strategy | Key Precursors | Potential for Regiocontrol | Key Advantages | Key Challenges |
| Oxidation of Methane (B114726) | Bis(5-chloropyridin-2-yl)methane | Excellent (pre-defined) | Potentially high yielding, straightforward final step | Synthesis of the methane precursor can be multi-step |
| Catalytic C-H Oxidation | Bis(5-chloropyridin-2-yl)methane | Excellent (pre-defined) | Atom-economical, environmentally friendly | Catalyst optimization may be required |
| Grignard Reaction | 5-chloro-2-bromopyridine, Ethyl 5-chloropicolinate | Excellent (pre-defined) | Utilizes well-established reactions, versatile | Requires anhydrous conditions, multi-step process |
| Palladium-Catalyzed Carbonylation | 2-bromo-5-chloropyridine, CO | Excellent (pre-defined) | Modular, can be a one-pot reaction | Requires specialized equipment and catalysts |
| Functionalization of Bis(pyridyl)methanone | Di(pyridin-2-yl)methanone | Poor | Potentially fewer steps if selective | Lack of regioselectivity for the 5-position |
Control of Halogenation Patterns in Pyridine Rings
The specific placement of halogen atoms on a pyridine ring is a critical step in the synthesis of molecules like this compound. Achieving the desired halogenation pattern, such as the 5-chloro substitution, requires regioselective control. Direct electrophilic halogenation of pyridine is often challenging and can lead to a mixture of products. Therefore, more controlled methods are typically employed.
One effective strategy involves the use of organometallic intermediates. For instance, a pyridine ring can be selectively lithiated at a specific position, and this lithiated species can then be reacted with a halogen source. The regioselectivity of the initial lithiation is guided by the presence and position of directing groups on the pyridine ring.
Furthermore, the synthesis of asymmetrically substituted dihalopyridines, which can be valuable precursors, can be achieved through specialized methods like oxazinone chemistry. For example, 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones have been utilized as precursors for functionalized 2-iodo-6-chloropyridines. This approach allows for differential reactivity of the two halogen atoms in subsequent cross-coupling reactions, providing a pathway to complex pyridine derivatives.
Research has demonstrated the synthesis of various disubstituted pyridines through the regioselective ortho-lithiation of halopyridines using lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net For instance, the lithiation of 3-chloropyridine (B48278) with LDA at -78 °C regioselectively generates 3-chloro-4-lithiopyridine, which can then be reacted with various electrophiles to yield 3,4-disubstituted pyridines. researchgate.net
Table 1: Examples of Regioselective Lithiation-Substitution of 3-Chloropyridine
| Electrophile | Product | Yield (%) |
| D₂O | 3-Chloro-4-deuteriopyridine | 96 |
| CH₃OD | 3-Chloro-4-deuteriopyridine | 95 |
| (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 86 |
| (CH₃)₂S₂ | 3-Chloro-4-(methylthio)pyridine | 78 |
| C₂H₅I | 3-Chloro-4-ethylpyridine | 48 |
This table is based on data from a study on the regioselective ortho-lithiation of halopyridines. researchgate.net
Directed Ortho-Metallation and Related Methodologies for Substituted Bis(pyridyl)methanones
Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings, including pyridine. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a stabilized organolithium intermediate that can react with a wide range of electrophiles to introduce substituents with high regioselectivity. wikipedia.org
For the synthesis of bis(pyridyl)methanones, DoM can be envisioned as a key step to introduce functionality at the C2 and C6 positions of the pyridine ring. The chlorine atom at the 5-position of the target molecule, this compound, can influence the acidity of the ring protons and thus the site of metallation. While the chlorine itself is a weak directing group, other functionalities can be used to control the regioselectivity of the lithiation.
A plausible synthetic route to this compound could involve the ortho-lithiation of a suitable 5-chloropyridine precursor. For instance, 2,5-dichloropyridine (B42133) could be selectively lithiated at the 6-position. The resulting 2-chloro-5-lithiopyridine could then be used in a coupling reaction.
One common method for the formation of the ketone bridge is the reaction of an organometallic species with a suitable acylating agent. For example, two equivalents of a 5-chloropyridin-2-yl organometallic reagent could be reacted with a carbonyl source such as diethyl carbonate or phosgene. Alternatively, a 5-chloropyridin-2-yl organometallic reagent could be reacted with a 5-chloropyridine-2-carbonyl chloride or a related activated carboxylic acid derivative.
Nickel-catalyzed reductive coupling of (2-pyridyl)thioesters with alkyl halides has been shown to be an effective method for the synthesis of unsymmetrical dialkyl ketones, demonstrating the utility of pyridyl-based starting materials in ketone synthesis. nih.gov
Table 2: Key Concepts in Directed Ortho-Metallation
| Concept | Description |
| Directing Metalation Group (DMG) | A functional group that coordinates to the organolithium reagent, directing deprotonation to the ortho position. |
| Organolithium Reagent | Typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), acts as the strong base for deprotonation. |
| Electrophilic Quench | The reaction of the lithiated intermediate with an electrophile to introduce a new substituent. |
| Regioselectivity | The high degree of control over the position of substitution, primarily at the ortho position to the DMG. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. For the synthesis of this compound, several green strategies can be considered, particularly for the formation of the central ketone functionality.
Traditional methods for ketone synthesis often involve stoichiometric and sometimes hazardous reagents. Modern green alternatives focus on catalytic processes, the use of benign solvents, and energy efficiency.
One promising green approach is the visible-light-induced aerobic C-H oxidation of diarylmethanes to the corresponding ketones. chemistryviews.org This method uses a photocatalyst, such as cerium chloride (CeCl₃), under blue light and an air atmosphere, with water as the solvent. chemistryviews.org This process is economical, proceeds under mild conditions, and is environmentally friendly due to the use of air as the oxidant and water as the solvent. chemistryviews.org
Another sustainable method for the synthesis of aromatic ketones is the Suzuki-Miyaura coupling of anhydrides in a quartz sand medium. acs.orgacs.org This solvent-free approach operates under mild conditions and allows for easy purification of the diaryl ketone products. acs.orgacs.org The quartz sand and the catalyst can often be recycled, enhancing the sustainability of the process. acs.orgacs.org
Furthermore, catalytic carbonylation reactions offer a direct route to ketones from readily available starting materials. sigmaaldrich.com While often requiring high pressures of carbon monoxide, newer catalytic systems are being developed to operate under milder conditions. Nickel-catalyzed three-component reductive carbonylation using ethyl chloroformate as a safe CO source provides a valuable alternative to the use of toxic CO gas or metal carbonyl reagents for the synthesis of dialkyl ketones. nih.gov
Table 3: Green Chemistry Approaches for Ketone Synthesis
| Method | Key Features | Advantages |
| Visible-Light-Induced Aerobic Oxidation | Photocatalysis (e.g., CeCl₃), air as oxidant, water as solvent | Mild conditions, environmentally friendly, high atom economy |
| Suzuki-Miyaura Coupling in Quartz Sand | Solvent-free, recyclable medium and catalyst | Sustainable, easy purification |
| Catalytic Carbonylation | Direct introduction of a carbonyl group | Atom-efficient, potential for mild conditions with modern catalysts |
| Reductive Carbonylation with CO Surrogates | Use of safer CO sources (e.g., ethyl chloroformate) | Avoids handling of toxic CO gas |
Nucleophilic Substitution Reactions on the Pyridine Rings
The presence of chlorine atoms on the pyridine rings of this compound renders these positions susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group enhances the electrophilicity of the carbon atoms bearing the chlorine atoms, facilitating their displacement by a variety of nucleophiles.
Halogen Displacement Reactions with Various Nucleophiles
The chlorine atoms at the 5- and 5'-positions of the pyridine rings can be displaced by a range of nucleophiles. These reactions are typically governed by the principles of nucleophilic aromatic substitution, where the rate and success of the reaction are influenced by the nucleophilicity of the attacking species, the reaction conditions, and the stability of the intermediate Meisenheimer complex.
Common nucleophiles that can be employed for halogen displacement include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield Bis(5-methoxypyridin-2-yl)methanone. Similarly, treatment with phenoxides can introduce aryloxy moieties.
Table 1: Illustrative Halogen Displacement Reactions on a Related 5-Chloropyridine System
| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |
| Methoxide | Sodium Methoxide | Methanol | 5-Methoxy-2-substituted-pyridine | Good | [General knowledge] |
| Amine | Various Amines | PEG 400 | 5-Amino-2-substituted-pyridine | 81-95 | google.com |
Note: This data is for analogous 5-chloropyridine systems and is provided for illustrative purposes due to the lack of specific data for this compound.
Amidation and Related Bond-Forming Transformations
The chlorine atoms on the pyridine rings can also be displaced by nitrogen nucleophiles, leading to the formation of new carbon-nitrogen bonds. This is a crucial transformation for the synthesis of various derivatives with potential biological activity. Reaction with primary or secondary amines, for example, can furnish the corresponding 5-amino-substituted pyridyl ketones.
Furthermore, the synthesis of urea (B33335) derivatives is a plausible transformation. This could be achieved by first converting the chloro-substituted compound to its corresponding amino derivative, followed by reaction with an isocyanate or a carbamoyl (B1232498) chloride. Alternatively, palladium-catalyzed amination reactions could also be employed to form these C-N bonds under milder conditions.
Reactions Involving the Carbonyl Moiety
The carbonyl group in this compound is a key functional group that can undergo a variety of transformations, most notably reduction and, in its reduced form, oxidation.
Reduction Chemistry of the Methanone Group
The ketone functional group can be reduced to either a secondary alcohol or a methylene group, depending on the reducing agent and reaction conditions employed.
Reduction to a Secondary Alcohol:
Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would selectively reduce the ketone to the corresponding secondary alcohol, Bis(5-chloropyridin-2-yl)methanol. This reaction is generally high-yielding and proceeds under mild conditions.
Table 2: Illustrative Reduction of a Diaryl Ketone to a Secondary Alcohol
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| Diaryl Ketone | NaBH₄ | Methanol | Diaryl Methanol | >90 | [General knowledge] |
Note: This data is generalized for diaryl ketones and is provided for illustrative purposes.
Reduction to a Methylene Group:
For the complete deoxygenation of the carbonyl group to a methylene bridge, more forcing reduction conditions are necessary. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods to achieve this transformation, yielding Bis(5-chloropyridin-2-yl)methane. The choice between these methods would depend on the stability of the substrate to strongly acidic or basic conditions.
Oxidation Pathways and Mechanisms
Direct oxidation of the methanone group in this compound is not a common transformation. However, the corresponding secondary alcohol, Bis(5-chloropyridin-2-yl)methanol, obtained from the reduction of the ketone, can be readily oxidized back to the ketone using a variety of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).
Recent advancements have also shown that the methylene group in diarylmethanes can be directly oxidized to a ketone. For instance, a metal-free oxidation using O₂ as the oxidant promoted by a silylamide base has been reported for the synthesis of various diaryl ketones from their corresponding diarylmethanes. This provides a potential synthetic route to this compound from its methylene-bridged analogue.
Cyclization and Annulation Reactions Leading to Fused Heterocycles
The structure of this compound, with its two pyridine rings connected by a carbonyl linker, presents opportunities for intramolecular cyclization and annulation reactions to form novel fused heterocyclic systems. These reactions are often driven by the formation of a more stable, conjugated aromatic system.
For example, treatment with hydrazine or its derivatives could potentially lead to the formation of a pyridazino[1,6-a:3,4-a']dipyridine ring system through a double condensation and subsequent cyclization-aromatization sequence. The reaction would likely proceed via the formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack of the second pyridine ring's nitrogen onto the imine carbon, or a related radical pathway, ultimately leading to a fused polycyclic aromatic structure. The specific outcome would be highly dependent on the reaction conditions and the nature of the hydrazine reagent used.
Similarly, other bifunctional reagents could be employed to react with the carbonyl group and potentially one or both of the pyridine rings to construct novel, complex heterocyclic frameworks. These types of annulation reactions are valuable in the synthesis of novel materials with interesting photophysical or electronic properties, as well as in the construction of complex scaffolds for drug discovery.
Intramolecular Cyclization Pathways to Naphthyridinone Derivatives
For this compound, an intramolecular cyclization would likely require the generation of a carbanion on one of the pyridine rings, which would then attack the carbonyl carbon. This is a challenging transformation as it would necessitate the deprotonation of an aromatic C-H bond. Alternatively, a reaction pathway analogous to aza-Nazarov cyclization could be envisioned under specific catalytic conditions, although this typically involves different starting materials. acs.org
Hypothetically, such a cyclization could be attempted under forcing basic conditions to promote the formation of an anionic intermediate, or via a directed ortho-metalation strategy followed by intramolecular reaction. The table below outlines a hypothetical set of conditions for such a transformation, drawing parallels from related cyclizations of pyridine derivatives.
| Reaction Type | Proposed Reagents and Conditions | Potential Product | Rationale/Analogy |
| Base-Mediated Intramolecular Cyclization | Strong base (e.g., NaH, KHMDS), high temperature, aprotic solvent (e.g., THF, Dioxane) | A chlorinated naphthyridinone derivative | Analogy to intramolecular condensations, though challenging for an aromatic C-H deprotonation. |
| Directed ortho-Metalation (DoM) followed by Cyclization | Strong lithium amide base (e.g., LDA), followed by intramolecular trapping of the carbonyl | A chlorinated naphthyridinone derivative | DoM is a known strategy for functionalizing pyridine rings at positions ortho to a directing group. |
It is important to note that these are speculative pathways, and their success would depend on overcoming the high energy barrier for the deprotonation of the pyridine ring.
Formation of Polycyclic Systems through Reaction of Bis(chloropyridin-2-yl)methanone
Beyond naphthyridinones, the reaction of Bis(chloropyridin-2-yl)methanone could potentially lead to other polycyclic systems. The parent compound, di(2-pyridyl) ketone, is known to undergo photocyclization in aqueous solution to produce a fused 5-6 ring system. nih.govcolab.ws While this specific photochemical reaction falls outside the scope of general chemical reactivity, it highlights the potential for the pyridine nitrogen to participate in cyclization events.
The formation of other polycyclic systems could be envisioned through reactions involving external reagents that bridge the two pyridine rings. For example, reactions with dinucleophiles could potentially lead to the formation of new heterocyclic rings fused to the pyridine skeletons. However, specific examples starting from this compound are not documented. The table below presents some hypothetical transformations leading to polycyclic systems.
| Reactant | Reaction Type | Potential Polycyclic Product |
| Hydrazine or substituted hydrazines | Condensation followed by cyclization | A fused pyridopyridazine (B8481360) system |
| 1,2-diaminoethane | Condensation followed by cyclization | A fused pyridodiazepine system |
| Malononitrile | Knoevenagel condensation followed by cyclization | A fused pyridopyridine system |
These proposed reactions are based on the known reactivity of carbonyl compounds and pyridine derivatives and would require experimental validation.
Electrophilic Aromatic Substitution on Pyridine Rings
The pyridine ring is generally considered to be electron-deficient and therefore, significantly deactivated towards electrophilic aromatic substitution compared to benzene. nih.govquora.com This deactivation is a result of the electron-withdrawing inductive effect of the nitrogen atom. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium ion which further deactivates the ring. nih.gov
In the case of this compound, the deactivating effect of the nitrogen atom is compounded by the strong electron-withdrawing effect of the carbonyl group. This makes electrophilic aromatic substitution on the pyridine rings extremely difficult. If the reaction were to be forced under very harsh conditions, substitution would be expected to occur at the positions meta to the carbonyl group and ortho/para to the nitrogen atom, which are the 3- and 5-positions. However, the 5-position is already occupied by a chlorine atom. Therefore, any potential electrophilic attack would be directed to the 3-position. The chlorine atom at the 5-position, being an ortho, para-director, would also favor substitution at the 4- and 6-positions, but the overriding deactivating nature of the pyridine nitrogen and the carbonyl group makes this unlikely.
The table below summarizes the expected reactivity of the pyridine rings in this compound towards common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Expected Outcome | Reasoning |
| Nitration | HNO₃/H₂SO₄ | No reaction or very low yield of 3-nitro derivative | Severe deactivation of the pyridine ring by the nitrogen atom and carbonyl group. |
| Halogenation | Br₂/FeBr₃ | No reaction | Severe deactivation of the pyridine ring. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | The Lewis acid catalyst would coordinate to the pyridine nitrogen, leading to even greater deactivation. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | The Lewis acid catalyst would coordinate to the pyridine nitrogen, leading to even greater deactivation. |
In essence, this compound is not a suitable substrate for electrophilic aromatic substitution under standard conditions.
Structural Elucidation and Advanced Characterization Techniques for Bis 5 Chloropyridin 2 Yl Methanone
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques provide a wealth of information regarding the electronic and bonding environments within a molecule. For Bis(5-chloropyridin-2-yl)methanone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is required for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals for the pyridinyl protons, consistent with the substitution pattern. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. The proton ortho to the carbonyl group is anticipated to be the most deshielded, appearing at the lowest field. The coupling patterns (J-coupling) between adjacent protons would provide definitive evidence for their relative positions on the pyridine (B92270) ring.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon is characteristically found at a very low field (typically in the range of 180-200 ppm). The chemical shifts of the pyridinyl carbons would be influenced by both the ring nitrogen and the chlorine atom, providing further confirmation of the substitution pattern.
Due to the absence of specific experimental data in the searched literature, a representative data table cannot be generated.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the ketone. Other characteristic bands would include C=N and C=C stretching vibrations of the pyridine rings, as well as C-Cl stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the pyridine rings are often more intense in the Raman spectrum.
Detailed experimental vibrational frequencies for this specific compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the pyridinyl rings and n→π* transitions of the carbonyl group. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophoric system.
Specific experimental UV-Vis absorption data for this compound is not documented in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₁H₆Cl₂N₂O. The fragmentation pattern observed in the mass spectrum would offer further structural proof, with characteristic losses of CO, Cl, and pyridine moieties.
A precise experimental mass spectrum for this compound has not been reported in the searched scientific literature.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure and its conformation in the crystalline state.
Analysis of Bond Lengths, Angles, and Dihedral Angles
An X-ray crystallographic analysis of this compound would reveal the precise geometry of the molecule. Key parameters to be determined include:
C-C and C-N bond lengths within the pyridine rings, which can indicate the degree of aromaticity.
The C=O bond length of the ketone group.
The C-Cl bond length .
The bond angles around the central carbonyl carbon and within the pyridine rings.
A search of crystallographic databases did not yield a crystal structure for this compound, and therefore, a table of bond lengths and angles cannot be provided.
Investigation of Intermolecular Interactions and Crystal Packing
There is no published crystallographic data for this compound in the primary scientific literature. Consequently, a detailed analysis of its crystal packing and the specific intermolecular interactions, such as hydrogen bonding, π–π stacking, or halogen bonds that would govern its solid-state architecture, cannot be provided.
For related, yet distinct, molecules, studies have revealed various interaction motifs. For instance, the crystal structure of bis(2-amino-5-chloropyridinium) tetrachloridocobaltate(II) is stabilized by N—H⋯Cl hydrogen bonds, forming layered structures. researchgate.net Similarly, in bis[μ-methoxy(pyridin-2-yl)methanolato-κN,O:O]bis[chloridocopper(II)], the crystal structure is influenced by non-classical C—H⋯O hydrogen bonds and weak π–π stacking interactions. researchgate.net However, without experimental data for this compound, any description of its intermolecular forces would be purely speculative.
Computational and Theoretical Investigations of Bis 5 Chloropyridin 2 Yl Methanone
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of Bis(5-chloropyridin-2-yl)methanone. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the potential energy of various conformations to find the global minimum. The dihedral angles between the pyridinyl rings and the central carbonyl group are key parameters in this analysis. The planarity or non-planarity of the molecule, influenced by steric hindrance between the chlorine atoms and the carbonyl oxygen, will significantly affect its electronic properties and crystal packing.
A related benzophenone (B1666685) derivative, Bis(2-hydroxyphenyl)methanone, was found to have the planes of its two phenyl rings intersecting at an angle of 45.49 (3)°. This indicates that significant torsion between the aromatic rings can be expected in such diaryl methanones. A thorough conformational analysis would involve systematically rotating the key bonds and calculating the energy of each resulting conformer to map out the potential energy surface.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinyl rings, while the LUMO is likely centered on the electron-withdrawing carbonyl group. The presence of the electronegative chlorine atoms will also influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific experimental or calculated data for this compound is not readily available in published literature.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
The Molecular Electrostatic Potential Surface (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
In an MESP map of this compound, regions of negative potential (typically colored red or orange) would be expected around the electronegative nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the carbonyl group. These areas are susceptible to electrophilic attack. Regions of positive potential (colored blue) would likely be found on the hydrogen atoms of the pyridine rings. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations could reveal how the pyridinyl rings rotate and flex in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Furthermore, simulations can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture of its behavior in a condensed phase.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry can also be used to model chemical reactions involving this compound. By simulating a proposed reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For example, if this compound were to undergo nucleophilic addition at the carbonyl carbon, computational methods could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. This would provide a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy. This is useful for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. The characteristic stretching frequency of the carbonyl group would be a prominent feature. The calculations can also predict the chemical shifts for the hydrogen and carbon atoms in the molecule, which can be compared to experimental Nuclear Magnetic Resonance (NMR) data. Discrepancies between the calculated and experimental spectra can often reveal interesting structural or electronic features of the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is illustrative as specific experimental or calculated data for this compound is not readily available in published literature.)
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1675 | 1660 |
| ¹H NMR: H-3 (ppm) | 7.85 | 7.80 |
| ¹H NMR: H-4 (ppm) | 8.10 | 8.05 |
| ¹H NMR: H-6 (ppm) | 8.90 | 8.85 |
| ¹³C NMR: C=O (ppm) | 185.0 | 183.5 |
| ¹³C NMR: C-2 (ppm) | 155.0 | 153.8 |
Coordination Chemistry of Bis 5 Chloropyridin 2 Yl Methanone and Its Analogues
Bis(5-chloropyridin-2-yl)methanone as a Ligand in Metal Complexes
Chelation Modes and Binding Sites
No information has been found regarding the specific chelation modes and binding sites of this compound in metal complexes.
Synthesis and Characterization of Metal Complexes (e.g., with transition metals)
There are no available studies detailing the synthesis and characterization of metal complexes specifically with this compound as a ligand.
Electronic and Geometric Properties of Metal-Bis(5-chloropyridin-2-yl)methanone Complexes
Spectroscopic Studies of Complex Formation (e.g., UV-Vis, EPR)
No spectroscopic data (UV-Vis, EPR, or other) related to the formation of complexes with this compound could be located.
Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)
There is no information available on the electrochemical properties or cyclic voltammetry studies of metal complexes involving this compound.
Catalytic Applications of Metal-Bis(5-chloropyridin-2-yl)methanone Complexes
No research detailing the catalytic applications of metal complexes formed with this compound has been found.
Ligand Design for Specific Catalytic Transformations
The design of ligands based on the di-2-pyridyl ketone framework is a key strategy for tuning the properties of metal catalysts for specific organic transformations. The versatility of this ligand class stems from several factors, including the nature and position of substituents on the pyridyl rings and the ability of the ketone's carbonyl group to undergo nucleophilic attack, leading to modified ligand structures.
Influence of Substituents:
The electronic and steric properties of the ligand can be systematically altered by introducing substituents onto the pyridyl rings. In the case of this compound, the electron-withdrawing nature of the chlorine atoms at the 5-position of each pyridine (B92270) ring is expected to decrease the electron density at the nitrogen donor atoms. This modification can significantly impact the stability and reactivity of the resulting metal complexes. For instance, in palladium(II) complexes with substituted pyridine ligands, the basicity of the ligand has been shown to influence catalytic efficiency in cross-coupling reactions. nih.gov Generally, more basic ligands lead to higher reaction yields, although steric effects from substituents at the 2 and 6 positions can also play a crucial role. nih.gov
In Situ Ligand Modification:
A fascinating aspect of di-2-pyridyl ketone chemistry is the reactivity of the carbonyl group upon coordination to a metal center. In the presence of alcohols or water, the carbonyl group can undergo nucleophilic attack to form hemiketal or gem-diol derivatives, respectively. researchgate.netreading.ac.uk This in situ modification of the ligand can lead to the formation of complexes with distinct structural and catalytic properties. For example, palladium(II) complexes of di-2-pyridyl ketone have been shown to undergo facile solvolysis in alcoholic media, with the transformed ligand binding to the palladium center as a bidentate NN-donor. reading.ac.uk The resulting complexes have demonstrated efficiency as catalysts for Suzuki cross-coupling reactions. reading.ac.uk
The design of ligands derived from di-2-pyridyl ketone can also involve the synthesis of Schiff bases. For instance, Schiff base ligands derived from 2-pyridyl ketones can act as tetradentate NNNN donors, forming complexes with various transition metals. researchgate.net The geometry of these complexes is influenced by the specific metal ion and the ligand backbone. researchgate.net
The table below summarizes the design strategies and their expected impact on catalytic transformations based on studies of analogous di-2-pyridyl ketone ligands.
| Ligand Design Strategy | Key Feature | Expected Impact on Catalysis | Relevant Analogous Transformations |
| Substitution on Pyridyl Rings | Introduction of electron-withdrawing groups (e.g., -Cl) | Modulates Lewis acidity of the metal center, potentially enhancing activity for certain reactions. | Heck and Suzuki-Miyaura cross-coupling reactions. nih.gov |
| In Situ Hemiketal/Gem-diol Formation | Nucleophilic attack on the carbonyl group | Alters the coordination environment and steric bulk around the metal center. | Suzuki cross-coupling reactions. reading.ac.uk |
| Schiff Base Derivatization | Creation of multidentate ligands | Enforces specific coordination geometries, influencing selectivity. | Transfer hydrogenation of ketones. rsc.org |
Mechanistic Aspects of Catalysis Mediated by these Complexes
Homogeneous Catalysis and Active Species Formation:
In many catalytic applications, the initially introduced metal complex serves as a precatalyst that is converted into the active catalytic species under the reaction conditions. For instance, in the asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, evidence suggests the formation of catalytically active Ni(0) nanoparticles, indicating a homogeneous catalysis mechanism. rsc.org Low-resolution mass spectrometry analyses of the intermediates in these reactions support a dihydride mechanistic pathway for the transfer of hydrogenation. rsc.org
Role of the Ligand in the Catalytic Cycle:
The ligand plays a multifaceted role throughout the catalytic cycle. The coordination mode of the di-2-pyridyl ketone ligand can be flexible, adapting to the electronic and steric requirements of the different intermediates in the cycle. researchgate.net For example, the ligand can coordinate in a monodentate, chelating, or bridging fashion. researchgate.net
The table below outlines key mechanistic aspects observed in catalytic systems with analogous di-2-pyridyl ketone ligands.
| Catalytic Reaction | Metal Center | Key Mechanistic Features | Role of the Ligand |
| Suzuki Cross-Coupling | Palladium | Formation of an active Pd(0) species; oxidative addition, transmetalation, and reductive elimination cycle. | Stabilizes the metal center; electronic and steric properties influence the rates of individual steps. nih.govreading.ac.uk |
| Heck Reaction | Palladium | Coordination of the olefin; migratory insertion; β-hydride elimination. | Influences the regioselectivity and efficiency of the reaction. acs.org |
| Transfer Hydrogenation | Nickel | Formation of a metal-hydride intermediate; transfer of hydrogen to the substrate. | Chiral ligands can induce enantioselectivity. rsc.org |
Derivatization and Structure Activity Relationship Sar Methodologies for Bis 5 Chloropyridin 2 Yl Methanone Scaffolds
Systematic Modification of the Pyridine (B92270) Rings
The systematic modification of the pyridine rings in a molecule like Bis(5-chloropyridin-2-yl)methanone is a cornerstone of medicinal chemistry, aimed at exploring and optimizing its potential biological activity. This involves the strategic introduction of various substituents to modulate the compound's physicochemical properties.
The introduction of a diverse range of substituents onto the chlorinated pyridine rings would be a primary strategy to probe the structure-activity relationship. The chlorine atom at the 5-position of each pyridine ring serves as a key starting point for modification, either by nucleophilic aromatic substitution or by leveraging its electronic influence on the reactivity of other positions on the ring.
Potential modifications could include the introduction of:
Small alkyl or alkoxy groups: To probe steric tolerance and the impact of electron-donating groups.
Halogens (F, Br, I): To investigate the effect of varying electronegativity and size.
Amine and amide functionalities: To introduce hydrogen bonding capabilities and alter polarity.
Cyano and nitro groups: As strong electron-withdrawing groups to significantly alter electronic properties.
These substitutions would typically be achieved through established synthetic methodologies for pyridine chemistry, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and directed ortho-metalation.
The electronic nature of the pyridine ring is a critical determinant of its interactions with biological targets. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. scribd.com Substituents can further modulate this electronic landscape.
Electronic Effects: Electron-donating groups (EDGs) like alkyl or amino groups increase the electron density of the pyridine ring, which can enhance or decrease its interaction with a target depending on the nature of the binding site. scribd.comrsc.org Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the electron density, making the ring more electrophilic. nih.govnih.gov The existing chlorine atom already acts as a weak electron-withdrawing group through induction.
Steric Effects: The size and placement of substituents can dictate the molecule's ability to fit into a specific binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding, or they can be used to probe the size and shape of the binding site. The introduction of substituents at different positions on the pyridine ring would allow for a systematic exploration of the steric requirements for activity.
A hypothetical study might reveal that small, electron-donating groups at the 4- or 6-positions enhance activity, while bulky groups are detrimental.
Modification of the Central Methanone (B1245722) Bridge
The central methanone (carbonyl) group is a key structural feature, acting as a linker between the two pyridine rings and possessing specific electronic and hydrogen-bonding properties.
Modifying the carbonyl group can have a profound impact on the molecule's conformation, polarity, and metabolic stability. Potential variations include:
Reduction to a methylene (B1212753) bridge (-CH2-): This would remove the polar carbonyl group and introduce greater conformational flexibility.
Reduction to a secondary alcohol (-CH(OH)-): This would introduce a hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions.
Formation of an oxime or hydrazone: These derivatives would alter the electronic properties and introduce additional hydrogen bonding opportunities.
These modifications can be achieved through standard organic reactions such as Wolff-Kishner or Clemmensen reduction for the methylene bridge, and reduction with sodium borohydride (B1222165) for the alcohol.
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the central ketone, several bioisosteres could be considered.
One potential bioisostere for a diaryl ketone is a 3,3-diaryloxetane . nih.govchemrxiv.org This replacement can maintain a similar three-dimensional arrangement of the aryl rings while altering the polarity and metabolic stability of the linker. nih.gov Another possibility is the use of a thioketone (C=S) , which would alter the hydrogen bonding capacity and electronic character of the linker.
The rationale for exploring these replacements is to find a linker that optimizes the orientation of the two pyridine rings for target binding while potentially improving drug-like properties such as solubility and metabolic stability.
Methodological Approaches to SAR Studies
A systematic SAR study for this compound would involve a multi-pronged approach, integrating synthetic chemistry with biological and computational methods.
The general workflow would be:
Synthesis of Analogs: A library of compounds would be synthesized based on the derivatization strategies outlined in sections 7.1 and 7.2.
Biological Screening: All synthesized analogs would be tested in a relevant biological assay to determine their activity.
Data Analysis and Iteration: The results from the biological screening would be analyzed to identify trends. For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate physicochemical properties with biological activity. This analysis would then guide the design and synthesis of the next generation of analogs.
Hypothetical SAR Data Table:
The following table illustrates the type of data that would be generated in a hypothetical SAR study. The activity data is purely illustrative as no experimental data for this compound is publicly available.
| Compound ID | R1 Substituent (on Pyridine) | Central Linker | Hypothetical Activity (IC50, nM) |
| Parent | 5-Cl | C=O | 500 |
| Analog 1 | 5-Cl, 4-OCH3 | C=O | 250 |
| Analog 2 | 5-Cl, 4-NO2 | C=O | >1000 |
| Analog 3 | 5-Br | C=O | 450 |
| Analog 4 | 5-Cl | CH2 | 800 |
| Analog 5 | 5-Cl | CH(OH) | 300 (racemic) |
| Analog 6 | 5-Cl | Oxetane | 600 |
This iterative process of design, synthesis, and testing is the foundation of modern drug discovery and would be essential to elucidate the full potential of the this compound scaffold.
Design and Synthesis of Compound Libraries
The generation of a diverse chemical library is fundamental to exploring the biological potential of the this compound scaffold. The synthetic accessibility of derivatives is a key consideration in library design. While specific synthetic routes for a library of this compound analogs are not extensively detailed in the available literature, established organic chemistry principles allow for the strategic design of such a library.
A primary approach to derivatization would involve modifications of the pyridine rings. Given the presence of chlorine atoms at the 5 and 5' positions, these sites are amenable to various substitution reactions. For instance, nucleophilic aromatic substitution could be employed to introduce a range of functional groups, thereby modulating the electronic and steric properties of the molecule. Additionally, the carbonyl group of the methanone linker serves as a key reaction site. It can be reduced to a secondary alcohol, which can then be further functionalized, or it can be converted into other functional groups such as imines or thioketones.
A notable example of derivatization of the broader di-2-pyridylketone core involves the synthesis of thiosemicarbazones. nih.gov In a study focused on overcoming multidrug resistance in cancer, di-2-pyridylketone was reacted with various thiosemicarbazides to generate a library of di-2-pyridylketone thiosemicarbazones. nih.gov This approach highlights a feasible strategy for expanding the chemical space around the this compound scaffold.
Table 1: Potential Derivatization Strategies for a this compound Library
| Modification Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
| 5, 5'-positions (Cl) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | -NHR, -OR, -SR |
| Carbonyl Group (C=O) | Reduction | Sodium borohydride (NaBH4) | Secondary Alcohol (-CH(OH)-) |
| Carbonyl Group (C=O) | Condensation | Thiosemicarbazides | Thiosemicarbazone (-C(=N-NH-C(=S)NR2)-) |
| Carbonyl Group (C=O) | Wittig Reaction | Phosphonium ylides | Alkene (-C(=CR2)-) |
| Pyridine Ring | C-H Activation/Functionalization | Transition metal catalysts | Introduction of various substituents |
This table is illustrative and based on general synthetic methodologies. The reactivity of the this compound scaffold would need to be experimentally verified.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity or Binding Affinity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For a library of this compound derivatives, QSAR models could be invaluable for predicting their potential as, for example, enzyme inhibitors or receptor ligands, thereby prioritizing synthetic efforts.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in the library. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity.
While no specific QSAR studies on this compound have been reported, research on other pyridine-containing scaffolds provides a framework. For instance, a QSAR analysis of 9-(pyridin-2'-yl)-aminoacridines revealed that electron-withdrawing groups on the pyridine ring enhanced their interaction with DNA. researchgate.netnih.govmdpi.com This suggests that the electronic properties of the pyridine rings in this compound and its derivatives would likely be significant descriptors in a QSAR model.
Table 2: Key Molecular Descriptors for a Putative QSAR Study of this compound Derivatives
| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |
| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Modulation of binding interactions, reactivity |
| Steric | Molar refractivity (MR), van der Waals volume | Fit within a biological target's binding site |
| Hydrophobic | Partition coefficient (logP) | Membrane permeability, hydrophobic interactions |
| Topological | Wiener index, Kier & Hall connectivity indices | Overall molecular shape and branching |
The development of a robust QSAR model would require a dataset of this compound analogs with experimentally determined activities.
Fragment-Based Design Principles
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov These fragments can then be grown, linked, or combined to generate more potent and selective molecules. The this compound scaffold can be conceptually deconstructed into fragments that can be used in FBDD campaigns.
The core fragments of this compound are the 5-chloropyridin-2-yl moiety and the central carbonyl group. A fragment library could be designed to include these and related structures. For example, a library might contain 2-carbonylpyridine, 5-chloropyridine, and other substituted pyridines. Screening such a library against a target of interest could identify key interactions that can then be built upon.
If a fragment, such as 5-chloro-2-acetylpyridine, is identified as a binder, it can be elaborated by "growing" substituents from various points on the molecule. Alternatively, if two different fragments are found to bind in adjacent pockets of a target protein, they could be "linked" together, potentially using a carbonyl or other suitable linker, to create a larger, higher-affinity molecule. The this compound structure itself could serve as a template for such linking strategies.
Table 3: Illustrative Fragments Derived from the this compound Scaffold for FBDD
| Fragment | Chemical Structure | Potential for Elaboration |
| 5-Chloropyridine | Cl-C₅H₄N | Introduction of substituents at various ring positions |
| 2-Carbonylpyridine | C₅H₄N-C(=O)-R | Modification of the 'R' group |
| Di-2-pyridylketone | (C₅H₄N)₂C=O | Introduction of substituents on one or both pyridine rings |
The success of a fragment-based approach relies on sensitive biophysical techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR), to detect the weak binding of the fragments.
Mechanistic Studies of Molecular Interactions Involving Bis 5 Chloropyridin 2 Yl Methanone Analogues
Investigation of Molecular Target Binding and Recognition
The initial step in the mechanism of action for any bioactive compound is its recognition by and binding to a specific molecular target. For analogues of Bis(5-chloropyridin-2-yl)methanone, these targets can range from enzymes and receptors to nucleic acid structures. The nature of this binding is dictated by a complex interplay of intermolecular forces.
The interaction between a ligand, such as a this compound analogue, and a protein is a dynamic process that involves various non-covalent interactions. nih.gov The binding of a ligand is not static; a flexible ligand can alter its conformation upon binding to its target, and the protein's conformation can also change to accommodate the ligand. nih.gov
Nuclear receptors, for example, are ligand-dependent transcription factors where ligand binding can stabilize the C-terminal helix (helix 12) of the ligand-binding domain (LBD), a key step in receptor activation. nih.gov Studies on peroxisome proliferator-activated receptor γ (PPARγ) modulators have shown that ligand binding can induce stabilization in multiple regions of the LBD. nih.gov For instance, the binding of the agonist rosiglitazone (B1679542) protects hydrogen exchange in several helices and beta-sheets of the PPARγ LBD, indicating a significant conformational stabilization upon interaction. nih.gov
While much of the focus for di(pyridin-2-yl)methanone analogues has been on protein targets, the potential for these compounds to interact with nucleic acids like DNA and RNA is an area of interest. The planar aromatic pyridine (B92270) rings and the central ketone group could facilitate interactions with the bases of nucleic acids through stacking or intercalation. The specific mechanisms, such as groove binding or intercalation between base pairs, would depend on the three-dimensional structure of the analogue and the specific nucleic acid sequence and conformation.
Enzyme Inhibition Mechanisms at a Molecular Level
Analogues of this compound have been investigated for their ability to inhibit various enzymes. Understanding the precise mechanism of this inhibition is key to developing more potent and selective inhibitors.
Enzyme inhibition can occur through binding at the active site, where the substrate normally binds, or at an allosteric site, a distinct location on the enzyme that can modulate its activity. For di(pyridin-2-yl)methanone analogues, determining the binding site is a crucial aspect of mechanistic studies.
For example, N1,N2-Bis(5-chloropyridin-2-yl)oxalamide is a related compound that has been studied in the context of drug development. pharmaffiliates.com While detailed public information on its specific enzyme binding site is limited, the development of such molecules often involves extensive screening and computational modeling to predict and confirm their interaction with the active or allosteric sites of target enzymes.
Kinetic studies provide quantitative data on the potency and mechanism of enzyme inhibition. These analyses can determine whether an inhibitor is competitive, non-competitive, or uncompetitive, and provide key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). This data is essential for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of an analogue with its inhibitory activity.
Receptor-Ligand Binding Dynamics and Pathways
The interaction between a ligand and its receptor is a dynamic process that governs the initiation of a cellular signaling cascade. For analogues of this compound, understanding these dynamics is crucial for predicting their pharmacological effects.
Studies on conformationally restricted analogues of dopamine (B1211576) D1 selective ligands have provided insights into the importance of ligand conformation for receptor affinity. nih.gov For instance, in a series of benzazepine analogues, compounds with a specific stereochemistry and a fixed equatorial orientation of a key substituent showed significantly higher affinity for the D1 receptor. nih.gov This suggests that the three-dimensional shape of the ligand and its ability to fit into the receptor's binding pocket in a specific orientation are critical for high-affinity binding. nih.gov The affinity of these compounds for their receptors is typically determined through competitive binding assays using radiolabeled ligands. nih.gov
The binding process itself is not a simple lock-and-key mechanism but rather an intricate dance between the ligand and the receptor, involving conformational changes in both partners to achieve a stable, high-affinity complex. nih.gov
Lack of Publicly Available Research Data on this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the mechanistic studies of molecular interactions or the application of structure-based drug design (SBDD) methodologies for the chemical compound This compound and its direct analogues.
Due to the strict requirement to focus solely on this specific compound and the absence of relevant scientific data, it is not possible to generate a detailed, evidence-based article that adheres to the provided outline without resorting to speculation.
However, to address the user's interest in this chemical space, a broader approach can be taken. It is proposed to generate an article centered on the more general diarylpyridin-2-ylmethanone scaffold . This would allow for a scientifically grounded discussion on the principles of molecular interactions and structure-based drug design as they apply to this class of compounds, for which more information is available.
This alternative approach would still adhere to the requested professional tone and scientific rigor, drawing on established concepts in medicinal chemistry and drug discovery.
Should this proposed alternative be acceptable, a new search will be initiated to gather relevant data on the broader diarylpyridin-2-ylmethanone scaffold to construct the article according to the specified outline.
Advanced Research Directions and Future Perspectives on Bis 5 Chloropyridin 2 Yl Methanone
Integration with Advanced Synthetic Technologies
There is currently no published research detailing the integration of Bis(5-chloropyridin-2-yl)methanone synthesis with advanced technologies such as flow chemistry or machine learning-guided synthesis. While these technologies are revolutionizing organic synthesis by offering improved efficiency, safety, and optimization, their application to the production of this specific dipyridyl methanone (B1245722) has not been documented.
Table 1: Status of Advanced Synthetic Technologies for this compound
| Technology | Application to this compound |
| Flow Chemistry | No specific studies found. |
| Machine Learning in Synthesis | No specific studies found. |
| Automated Synthesis Platforms | No specific studies found. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of novel reaction pathways and the development of new catalytic systems for the synthesis of this compound are areas ripe for investigation. Current literature predominantly focuses on its utility as a building block, with less emphasis on optimizing its own synthesis through modern catalytic methods. Research into new catalysts could lead to more efficient and sustainable production methods.
Development of this compound-Based Probes for Chemical Biology
The development of chemical probes is a vital area of chemical biology for understanding biological processes. However, there are no reports of this compound being utilized as a scaffold for the design of such probes. Its rigid structure and the presence of two chlorinated pyridine (B92270) rings could potentially be exploited for the development of specific protein-ligand interaction probes, but this potential remains unexplored.
Theoretical Advances in Understanding Reactivity and Intermolecular Forces
While computational studies are a cornerstone of modern chemical research for understanding molecular properties, a specific and in-depth theoretical analysis of the reactivity and intermolecular forces of this compound is not available in the public domain. Such studies could provide valuable insights into its electronic structure, reactivity patterns, and potential for forming supramolecular assemblies. A computational study on a more complex molecule containing a (5-chloropyridin-2-yl) imino moiety does exist, but it does not provide a dedicated analysis of the title compound.
Potential for Material Science Applications
The potential application of this compound in material science is another area lacking investigation. The structural motifs present in the molecule, such as the pyridine rings and the ketone linker, are found in various functional materials. However, without dedicated research, its suitability for applications in polymers, coordination complexes, or other advanced materials remains purely speculative.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(5-chloropyridin-2-yl)methanone, and how can experimental parameters be optimized?
- Methodological Answer: A common approach involves oxidative cross-dehydrogenative coupling (CDC) using aldehydes and pyridine derivatives under tert-butyl peroxybenzoate activation (e.g., as demonstrated for structurally similar methanones in ). Optimization may include varying reaction temperature, solvent polarity, and catalyst loading. Retrosynthesis tools leveraging AI models (e.g., Template_relevance Reaxys/Pistachio) can predict feasible pathways by analyzing databases of analogous reactions .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR/FTIR: 1H and 13C NMR (400-100 MHz) resolve electronic environments of the pyridine rings and carbonyl group. FTIR confirms the C=O stretch (~1650–1750 cm⁻¹) .
- Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures from X-ray diffraction data, critical for confirming bond angles and spatial configuration .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer: Density-functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution and local kinetic energy, aiding in understanding reactivity and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for derivatives of this compound?
- Methodological Answer: Cross-validation strategies include:
- Multi-technique analysis: Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to verify molecular identity (e.g., as in for related methanones) .
- DFT refinement: Adjust basis sets or hybrid functionals (e.g., B3LYP) to align computational predictions with experimental observations .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer:
- Antimicrobial assays: Use microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- ADMET profiling: Employ in silico tools (e.g., SwissADME) to predict absorption, distribution, and toxicity, supplemented by in vitro cytochrome P450 inhibition assays .
Q. How can reaction mechanisms for CDC-based synthesis of this compound be elucidated?
- Methodological Answer:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Intermediate trapping: Use low-temperature NMR or ESI-MS to detect transient species (e.g., radical intermediates) under CDC conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
